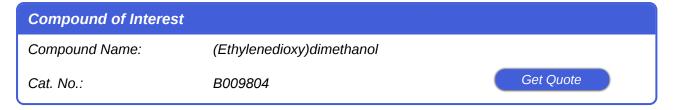


Spectroscopic Characterization of (Ethylenedioxy)dimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of **(ethylenedioxy)dimethanol** (CAS No: 3586-55-8), a compound utilized as a biocide and chemical intermediate. Due to its nature as a formaldehyde-releasing agent, its stability and characterization in various media are of significant interest. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for their acquisition, and logical workflows for analysis.

Molecular Structure and Properties

(Ethylenedioxy)dimethanol, with the molecular formula C₄H₁₀O₄, is structurally a bis(hydroxymethyl ether) of ethylene glycol.[1] Its primary synthesis route involves the acid-catalyzed reaction of ethylene glycol with formaldehyde.[1] The molecule possesses an ethylenedioxy core with a hydroxymethyl group attached to each oxygen atom.

HO — CH_2 — O — CH_2 — O — CH_2 — OH

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Caption: Chemical structure of (ethylenedioxy)dimethanol.



Predicted Spectroscopic Data

While a comprehensive, published dataset for **(ethylenedioxy)dimethanol** is not readily available, its spectroscopic characteristics can be reliably predicted based on its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical technique for confirming the structure of **(ethylenedioxy)dimethanol**.[1] The molecule's symmetry results in a simplified spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for **(Ethylenedioxy)dimethanol**

Protons (Label)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
HO-CH ₂ -	2.0 - 4.0	Broad Singlet	2H
HO-CH ₂ -O-	~4.6 - 4.8	Singlet	4H
-O-CH ₂ -CH ₂ -O-	~3.7	Singlet	4H

Prediction basis: The chemical shift for the central ethylene glycol protons (-O-CH₂-CH₂-O-) is estimated based on experimental data for ethylene glycol (~3.7 ppm).[2][3] The HO-CH₂-O-protons are expected to be downfield due to the proximity of two electronegative oxygen atoms, analogous to dimethoxymethane where the O-CH₂-O protons appear around 4.5 ppm. [4] The hydroxyl proton shift is variable and depends on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (Ethylenedioxy)dimethanol

Carbon (Label)	Predicted Chemical Shift (δ, ppm)	
HO-CH ₂ -O-	~90 - 95	
-O-CH ₂ -CH ₂ -O-	~63 - 68	



Prediction basis: The chemical shift for the central ethylene glycol carbons (-O-CH₂-CH₂-O-) is estimated from ethylene glycol data (~63 ppm).[2] The HO-CH₂-O- carbon is expected to be significantly downfield, similar to the carbon in dimethoxymethane which resonates around 96 ppm.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of **(ethylenedioxy)dimethanol** is expected to be dominated by absorptions from its hydroxyl, C-H, and C-O bonds.

Table 3: Predicted IR Absorption Bands for (Ethylenedioxy)dimethanol

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Description
О-Н	3550 - 3200	Strong, Broad	Alcohol, H-bonding
С-Н	2950 - 2850	Medium to Strong	Alkane sp³ C-H stretch
C-O	1200 - 1000	Strong	Acetal C-O-C stretch[7]

Prediction basis: The presence of hydroxyl groups will result in a prominent broad band in the 3550-3200 cm⁻¹ region.[8] The C-H stretching of the methylene groups will appear in the typical alkane region. The C-O stretching vibrations of the acetal and alcohol functionalities are expected to produce strong absorptions in the fingerprint region, with acetals often showing multiple characteristic bands between 1200 and 1020 cm⁻¹.[7]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for a liquid sample such as **(ethylenedioxy)dimethanol**.

NMR Spectroscopy Protocol

Sample Preparation:



- Dissolve approximately 5-10 mg of (ethylenedioxy)dimethanol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
- Note: (Ethylenedioxy)dimethanol can undergo hydrolysis in D₂O to formaldehyde and ethylene glycol, which can be monitored by NMR. For structural elucidation, an aprotic solvent like DMSO-d₆ is often preferred as it can slow down the exchange rate of hydroxyl protons, leading to sharper -OH signals.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrument Setup:

- The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.[9]
- The sample is placed in the spectrometer probe, which is maintained at a constant temperature, typically 298 K.

Data Acquisition:

- ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are required.
- 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation:

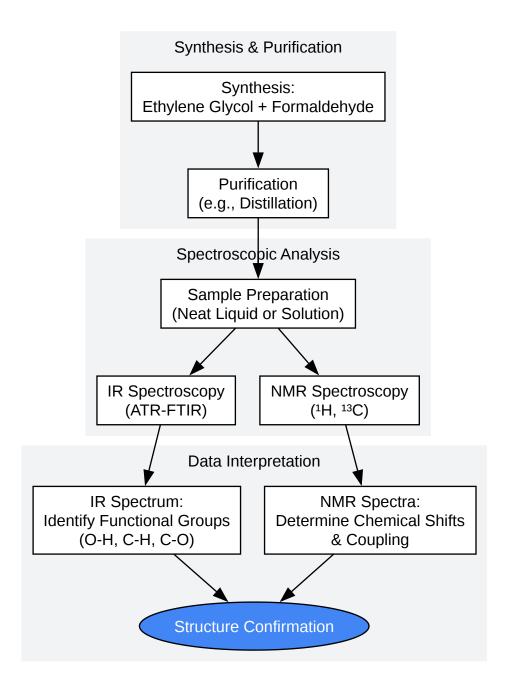


- As **(ethylenedioxy)dimethanol** is a liquid, minimal sample preparation is required.
- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Instrument Setup:
 - The analysis is performed on a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
 - Place a small drop of the neat (ethylenedioxy)dimethanol liquid directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
 - After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Workflow and Logical Diagrams

The characterization of **(ethylenedioxy)dimethanol** follows a logical progression from synthesis to purification and subsequent spectroscopic analysis.





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Caption: Workflow for the characterization of (ethylenedioxy)dimethanol.

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